molecular formula C19H16BrN3O2S B2615317 3-bromo-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361168-65-2

3-bromo-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2615317
CAS No.: 361168-65-2
M. Wt: 430.32
InChI Key: ZGWLHJUWZJYVHG-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group at position 2 and a 3-bromobenzamide moiety at position 3. The thienopyrazole scaffold is known for its versatility in medicinal chemistry, often contributing to interactions with biological targets such as kinases or enzymes. The bromine atom at the benzamide position enhances electrophilic reactivity, while the methoxy group on the phenyl ring may influence solubility and binding affinity through electronic effects .

Properties

IUPAC Name

3-bromo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O2S/c1-25-15-7-5-14(6-8-15)23-18(16-10-26-11-17(16)22-23)21-19(24)12-3-2-4-13(20)9-12/h2-9H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWLHJUWZJYVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:

Compound Name Molecular Weight Key Substituents Functional Groups Synthetic Yield Melting Point
3-Bromo-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (Target) ~468.37 (estimated) 4-Methoxyphenyl, 3-bromobenzamide Benzamide, thienopyrazole, methoxy Not reported Not reported
4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (17) 575.91 4-Chlorophenyl, sulfonamide, indole-derived substituent Sulfonamide, pyrazole, ketone 82.4% 129–130°C
4-(4-Bromo-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)benzenesulfonamide (18) 575.91 4-Methoxyphenyl, sulfonamide, indole-derived substituent Sulfonamide, pyrazole, methoxy, ketone 84.3% 160–161°C
4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide 468.37 4-Methylphenyl, benzamide Benzamide, thienopyrazole, ketone Not reported Not reported

Key Observations:

The 4-methylphenyl substituent in the analog from lacks the electron-donating methoxy group, which may decrease solubility compared to the target compound.

Structural Complexity :

  • Compounds 17 and 18 incorporate an indole-derived substituent and sulfonamide group, which are absent in the target compound. These features enhance molecular weight and may improve target specificity in enzyme inhibition.

Functional Group Analysis

  • Methoxy vs.
  • Bromine Atom : The bromine in the benzamide position increases steric bulk and may participate in halogen bonding, a feature shared with compound 17 and 18 .

Research Implications

  • The absence of sulfonamide or indole groups in the target compound may limit its utility in contexts where these moieties are critical (e.g., cyclooxygenase inhibition). However, its benzamide group could favor alternative targets, such as kinases requiring hydrogen-bond acceptors .
  • Further studies are needed to characterize the biological activity, solubility, and stability of the target compound, as existing data focuses on structural analogs.

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